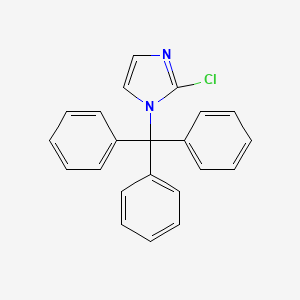

2-Chloro-1-trityl-1H-imidazole

描述

Role as a Core Scaffold in Bioactive Molecules

The imidazole (B134444) nucleus is a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in numerous pharmacologically active molecules. ajrconline.orgmdpi.com This is largely due to its ability to serve as a bioisostere for other functional groups and its capacity to participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition at biological targets like enzymes and receptors. ajrconline.orgnih.gov

The imidazole ring is a fundamental component of essential biomolecules, including the amino acid histidine, which plays a vital role in enzyme catalysis and proton transport, and the neurotransmitter histamine, which is involved in immune responses. ajrconline.orgmdpi.comrjptonline.org Furthermore, the purine (B94841) bases adenine (B156593) and guanine, which are fundamental to DNA and cellular energy processes, contain a fused imidazole ring. ajrconline.orgneuroquantology.com

The versatility of the imidazole scaffold is demonstrated by its presence in a wide spectrum of therapeutic agents, including:

Antifungal agents like Clotrimazole, Ketoconazole, and Miconazole. irjmets.comrjptonline.org

Anticancer therapies , where imidazole derivatives are designed to target specific cancer pathways. irjmets.combohrium.comijsrtjournal.com

Antihypertensive drugs . neuroquantology.comrjptonline.org

Anti-inflammatory compounds . ajrconline.orgmdpi.com

Antimicrobial and Antiprotozoal agents such as Metronidazole. nih.govrjptonline.org

The development of new synthetic methods continues to produce novel imidazole derivatives with enhanced potency and selectivity for various diseases. bohrium.comijsrtjournal.com

Table 1: Examples of Bioactive Molecules Containing the Imidazole Scaffold

| Compound | Therapeutic Class | Biological Significance |

| Histidine | Amino Acid | A crucial component of proteins and enzymes, involved in proton transport. ajrconline.orgmdpi.com |

| Histamine | Neurotransmitter | Plays a key role in immune responses and allergic reactions. ajrconline.orgrjptonline.org |

| Ketoconazole | Antifungal | Used to treat systemic fungal infections. rjptonline.org |

| Clotrimazole | Antifungal | A common topical treatment for fungal infections. irjmets.comrjptonline.org |

| Metronidazole | Antibiotic/Antiprotozoal | Used to treat anaerobic bacterial and parasitic infections. nih.govrjptonline.org |

| Mercaptopurine | Anticancer | An imidazole derivative used in cancer chemotherapy. wikipedia.org |

Applications in Material Science

The utility of the imidazole ring extends beyond medicine into material science. Imidazole and its derivatives are used in the development of advanced materials due to their unique properties. irjmets.com

Polymers and Ionic Liquids: Imidazole-based polymers often exhibit high thermal stability. researchgate.netnumberanalytics.com Imidazolium (B1220033) salts, derived from imidazole, are a major class of ionic liquids, which are valued for their high thermal stability, conductivity, and utility as environmentally benign solvents. irjmets.comresearchgate.net

Corrosion Inhibitors: Imidazole compounds are effective corrosion inhibitors for various metals and alloys, including steel and copper. igi-global.com They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive processes. igi-global.com

Energetic Materials: The imidazole framework is also explored in the design of high-energy density materials (HEDMs), serving as a stable yet energetic building block for explosives and propellants. nih.gov

Catalytic Applications

The imidazole ring possesses catalytic activity in various chemical reactions. Its amphoteric nature allows it to function as both a proton donor (acid) and a proton acceptor (base). wikipedia.org The pKa of the imidazolium ion is approximately 7, making imidazole an effective catalyst for reactions under neutral or near-neutral conditions. wikipedia.orgscielo.br

General Base/Acid Catalysis: Imidazole is a well-known catalyst for the hydrolysis of esters and RNA models, where it can act as a general base or general acid to facilitate the reaction. psu.edursc.org

Enzyme Mimics: The catalytic role of the histidine imidazole group in the active sites of many enzymes has inspired the development of imidazole-containing synthetic catalysts that mimic enzyme function. irjmets.comscielo.br

Ligands in Homogeneous Catalysis: Imidazole and its derivatives serve as ligands in coordination chemistry, forming stable complexes with transition metals. These complexes are employed as catalysts in reactions such as C-H activation and cross-coupling. irjmets.comrsc.org The imidazole moiety can be regenerated during the catalytic cycle, demonstrating its true catalytic function. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2/c23-21-24-16-17-25(21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMBWVKMAGHXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378387 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67478-48-2 | |

| Record name | 2-Chloro-1-trityl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Trityl Triphenylmethyl Group in Synthetic Methodologies

Historical Context and Evolution as a Protecting Group

The story of the trityl group begins with a landmark discovery in 1900 by Moses Gomberg. acs.org While attempting to synthesize hexaphenylethane, Gomberg unexpectedly produced the triphenylmethyl radical, the first stable organic free radical ever described. acs.orgwikipedia.org This discovery challenged the prevailing theory of carbon tetravalency and founded the field of radical chemistry. acs.org

The high stability of the corresponding trityl cation, which is stabilized by the resonance delocalization of the positive charge across its three phenyl rings, was soon recognized. glenresearch.com This property made trityl ethers susceptible to cleavage under acidic conditions, a feature that was harnessed to develop the trityl group as a protective moiety. glenresearch.com Over the following decades, it became a staple in the chemical synthesis of complex molecules like nucleosides, carbohydrates, and peptides. total-synthesis.comglenresearch.com The development of substituted trityl groups, such as the methoxy-substituted derivatives (e.g., MMT, DMT), allowed for fine-tuning of the group's acid lability, further expanding its utility. acgpubs.org

Role in Selective Functionalization

The primary function of the trityl group is to temporarily block a reactive site, typically a primary hydroxyl group, to prevent it from reacting while other chemical transformations are carried out elsewhere in the molecule. total-synthesis.comcdnsciencepub.com

The key to its selectivity lies in its significant steric bulk. The three phenyl rings create a sterically hindered environment, making the reaction of trityl chloride with less accessible secondary or tertiary alcohols much slower than with an unhindered primary alcohol. total-synthesis.com This allows for the selective protection of primary hydroxyl groups in poly-functionalized molecules like diols and carbohydrates. total-synthesis.comcdnsciencepub.com

Once protection is no longer needed, the trityl group can be cleanly removed under mild acidic conditions (e.g., acetic acid or trifluoroacetic acid), which generates the highly stable trityl cation as a leaving group. total-synthesis.com This deprotection step is often highly efficient and does not affect other acid-labile groups, such as tert-butyl (t-Bu) esters, if conditions are carefully chosen. thieme-connect.com This orthogonal stability makes the trityl group a powerful tool for multi-step synthetic strategies. thieme-connect.comresearchgate.net The trityl group's utility also extends to protecting amines and thiols. total-synthesis.comresearchgate.net

Table 2: Properties of the Trityl Protecting Group

| Property | Description | Significance in Synthesis |

| Structure | Triphenylmethyl, (C₆H₅)₃C- | A large, sterically demanding group. total-synthesis.com |

| Selectivity | Preferentially protects primary alcohols over secondary and tertiary alcohols. | Allows for regioselective functionalization of polyols. total-synthesis.comcdnsciencepub.com |

| Lability | Cleaved under mild acidic conditions. | Can be removed without disturbing many other protecting groups. total-synthesis.comthieme-connect.com |

| Stability | Stable to basic, oxidative, and reductive conditions. | Compatible with a wide range of chemical transformations. |

| Mechanism of Deprotection | Proceeds via the formation of a highly stable trityl cation. | The stability of the cation facilitates the cleavage reaction. total-synthesis.comglenresearch.com |

Influence on Reaction Stereochemistry

The stereochemical course of a chemical reaction involving 2-Chloro-1-trityl-1H-imidazole or its derivatives is profoundly influenced by the presence of the triphenylmethyl (trityl) group attached to the imidazole (B134444) nitrogen. This bulky substituent exerts a powerful steric directing effect, which is a cornerstone of modern asymmetric synthesis.

The primary mechanism by which the trityl group controls stereochemistry is through steric hindrance. It effectively shields one face of the imidazole ring and adjacent functionalities. In reactions involving nucleophilic or electrophilic attack at a nearby prochiral center, the trityl group can block the approach of the reagent from one side, thereby favoring attack from the less sterically encumbered face. This substrate-controlled diastereoselection is crucial for establishing specific stereocenters in complex molecules.

Furthermore, the combination of the trityl group at the N-1 position and the chloro group at the C-2 position directs metallation, typically lithiation, to occur regioselectively at the C-5 position of the imidazole ring. researchgate.net This specific lithiation creates a nucleophilic center that can then react with various electrophiles. In such reactions, the bulky trityl group can influence the orientation of the incoming electrophile relative to the plane of the imidazole ring or other existing stereocenters in the molecule, thus controlling the stereochemistry of the newly formed bond.

While specific studies detailing the stereochemical outcomes for this compound are not extensively documented in readily available literature, the principles can be illustrated by drawing parallels with complex total syntheses where similar bulky protecting groups are employed. For instance, in the synthesis of complex natural products like phorboxazole B, the absolute stereochemistry of certain fragments has been established using reagents containing bulky groups, such as (R)-trityl glycidol, or through stereoselective aldol (B89426) reactions where steric hindrance plays a key role in achieving high diastereoselectivity. williams.edu These examples underscore the strategic importance of sterically demanding groups, like the trityl group, in guiding the three-dimensional arrangement of atoms during a reaction.

The expected influence of the trityl group on a hypothetical reaction, such as an aldol addition to an aldehyde substituent at the C-5 position, can be conceptualized in the following table.

| Reactant | Reagent | Expected Major Diastereomer | Expected Minor Diastereomer | Rationale for Selectivity |

| 5-Formyl-2-chloro-1-trityl-1H-imidazole | Prochiral Enolate | syn-aldol adduct | anti-aldol adduct | The bulky trityl group blocks one face of the molecule, forcing the enolate to approach from the less hindered side, leading to the preferential formation of one diastereomer. |

This control over reaction stereochemistry makes this compound a valuable intermediate for the asymmetric synthesis of complex, biologically active molecules and other advanced functional materials. fishersci.se

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of the halogenated imidazole derivative, this compound, is a process rooted in fundamental principles of heterocyclic chemistry, involving the strategic construction and functionalization of the imidazole core, followed by the introduction of a sterically demanding protecting group. This article delineates the key synthetic methodologies applicable to the formation of this compound and its related structures, focusing on established strategies for ring formation, regioselective modification, and N-protection.

Reactivity and Transformation of 2 Chloro 1 Trityl 1h Imidazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of 2-Chloro-1-trityl-1H-imidazole serves as a leaving group, enabling a variety of nucleophilic substitution reactions. This reactivity is fundamental to the derivatization of the imidazole (B134444) scaffold, allowing for the introduction of diverse functional groups at this position. The outcomes of these reactions are governed by the interplay of mechanistic pathways, reactant structures, and reaction conditions.

SN1 vs. SN2 Mechanisms in Substituted Imidazoles

Nucleophilic substitution reactions can proceed through different mechanisms, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. The operative mechanism for a given reaction involving substituted imidazoles depends on several factors, including the stability of potential intermediates and steric hindrance at the reaction center. youtube.commasterorganicchemistry.comreddit.com

The SN1 reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This step is typically the slow, rate-determining step. The carbocation is then rapidly attacked by a nucleophile. reddit.com This mechanism is favored for substrates that can form stable carbocations. youtube.com

In contrast, the SN2 reaction is a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. youtube.commasterorganicchemistry.com This mechanism involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Reaction Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Stereochemistry | Racemization (mixture of retention and inversion) | Complete inversion |

| Solvent Preference | Polar protic solvents | Polar aprotic solvents |

Stereochemical Outcomes

The stereochemical outcome of a nucleophilic substitution reaction is directly linked to its mechanism.

SN1 reactions that occur at a chiral center typically lead to a mixture of retention and inversion of configuration, often resulting in a racemic mixture. masterorganicchemistry.com This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with nearly equal probability. masterorganicchemistry.com

SN2 reactions proceed with a complete inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. youtube.com This is a direct consequence of the backside attack of the nucleophile.

For a molecule like this compound, where the C-2 carbon is not a stereocenter, these stereochemical considerations apply when the substitution reaction creates a new chiral center.

Cross-Coupling Reactions and Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions represent a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. These reactions significantly expand the synthetic utility of this imidazole derivative.

Derivatization via Organometallic Intermediates

One strategy for functionalizing chloro-imidazoles involves their conversion into organometallic intermediates. A common approach is lithiation, where the chloro-imidazole is treated with a strong organolithium base. This can lead to the formation of a lithiated imidazole species, which then acts as a potent nucleophile. This intermediate can react with a wide range of electrophiles to introduce new substituents onto the imidazole ring. The protection of the imidazole at the N-1 position is often crucial for directing the lithiation to the desired carbon atom and preventing side reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for constructing complex organic molecules. nih.govsigmaaldrich.com Aryl and heteroaryl chlorides, such as this compound, can participate in these reactions as the electrophilic partner. The N-trityl group can be important in preventing potential coordination of the imidazole nitrogen to the palladium catalyst, which could otherwise lead to deactivation. nih.gov

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction couples the chloro-imidazole with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. youtube.comepa.gov

Heck Coupling: This reaction forms a C-C bond by coupling the chloro-imidazole with an alkene. youtube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloro-imidazole with an amine. nih.govsigmaaldrich.com

Sonogashira Coupling: This reaction creates a C-C bond between the chloro-imidazole and a terminal alkyne. sigmaaldrich.com

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation (for couplings like Suzuki) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the palladium(0) catalyst. youtube.com

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Compound | C-C |

| Heck Coupling | Alkene | C-C |

| Buchwald-Hartwig Amination | Amine | C-N |

| Sonogashira Coupling | Terminal Alkyne | C-C |

Deprotection Strategies for the Trityl Group

The trityl (triphenylmethyl) group is a bulky and acid-labile protecting group for the imidazole nitrogen. Its removal is a crucial step in many synthetic sequences to liberate the N-H functionality for further reactions or to obtain the final target molecule.

The most common method for the deprotection of the trityl group is treatment with protic acids. The stability of the trityl cation, which is formed upon cleavage, drives the reaction.

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (B109758) (DCM) is highly effective for the rapid cleavage of the trityl group. nih.govrsc.orgsigmaaldrich.com Often, a cation scavenger such as triisopropylsilane (B1312306) (TIS) is added to prevent re-tritylation or other side reactions caused by the liberated trityl cation. nih.govrsc.org

Formic Acid: Formic acid can also be employed for trityl deprotection. total-synthesis.comtandfonline.com The reaction is typically carried out at room temperature and can be a milder alternative to TFA. total-synthesis.comtandfonline.commdma.ch

Acetic Acid: A solution of acetic acid in methanol (B129727) has been successfully used for the deprotection of 2-functionalized-1-tritylimidazoles. up.ac.za For instance, heating in 5% acetic acid/methanol at 60 °C can effectively remove the trityl group. up.ac.za

A summary of acidic deprotection conditions is presented in the table below.

| Reagent | Conditions | Reference |

| Trifluoroacetic Acid (TFA) | DCM, with scavenger (e.g., TIS) | nih.govrsc.org |

| Formic Acid | Room temperature | total-synthesis.comtandfonline.commdma.ch |

| Acetic Acid/Methanol | 5% solution, 60 °C | up.ac.za |

While acidic cleavage is prevalent, alternative methods have been developed to remove the trityl group under neutral or reductive conditions, which can be advantageous when acid-sensitive functional groups are present in the molecule.

Catalytic Transfer Hydrogenation: This method involves the use of a palladium catalyst and a hydrogen donor, such as formic acid or ammonium (B1175870) formate, to cleave the trityl group. mdma.chresearchgate.net This technique offers a milder alternative to direct hydrogenation with H₂ gas.

Phase-Transfer Catalysis (PTC): PTC can be utilized to facilitate the acidic deprotection of trityl ethers. A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can transfer an acid like HCl into a nonpolar organic phase, increasing its reactivity and allowing for cleavage at ambient temperature. phasetransfercatalysis.com

Further Functionalization of the Imidazole Ring

Beyond transformations at the C-2 position, the imidazole ring of this compound can be further functionalized, allowing for the introduction of substituents at other positions of the heterocyclic core.

Directed ortho-metalation is a powerful strategy for the functionalization of aromatic and heteroaromatic compounds. In the case of N-protected imidazoles, the C-2 position is the most acidic and is readily deprotonated by strong bases. However, with the C-2 position blocked by a chlorine atom, lithiation is expected to occur at the next most acidic position, which is C-5.

The treatment of this compound with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) at low temperatures would generate the 5-lithio species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a diverse range of functional groups at the C-5 position. mdpi.comclockss.org

Examples of electrophilic quenching include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) to introduce alkyl groups.

Silylation: Quenching with silyl (B83357) halides (e.g., trimethylsilyl (B98337) chloride) to install a silyl group.

Carbonyl Addition: Reaction with aldehydes or ketones to form secondary or tertiary alcohols.

Carboxylation: Quenching with carbon dioxide to yield a carboxylic acid.

The introduction of a formyl group (-CHO) onto the imidazole ring is a valuable transformation, as the resulting aldehyde can serve as a precursor for numerous other functional groups.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic compounds. iaamonline.orgchemistrysteps.comorganic-chemistry.orgresearchgate.netsci-hub.se The imidazole ring, being electron-rich, is susceptible to this type of electrophilic substitution. The reaction with this compound would likely lead to formylation at the C-5 position.

Duff Reaction: The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium. wikipedia.orgchemeurope.comresearchgate.netuni.eduecu.edu While typically applied to phenols, its use with other electron-rich heterocycles has been explored. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-Chloro-1-trityl-1H-imidazole. Analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, allows for unambiguous assignment of all signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the trityl group. The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region, approximately between δ 7.0 and 7.5 ppm.

The two protons on the imidazole ring are expected to appear as distinct signals. Based on data for related compounds like 1-(triphenylmethyl)imidazole, the proton at the C4 position (H4) and the proton at the C5 position (H5) would be observed. rsc.org In deuterated chloroform (B151607) (CDCl₃), these signals for 1-trityl-1H-imidazole appear around δ 7.1 and 7.4 ppm. The introduction of the electron-withdrawing chloro group at the C2 position would likely cause a downfield shift for these imidazole protons. The protons on the imidazole ring would appear as singlets or doublets with a small coupling constant.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H4/H5 | ~7.0 - 7.5 | d |

| Imidazole H5/H4 | ~6.8 - 7.2 | d |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the imidazole ring carbons, the phenyl carbons of the trityl group, and the quaternary carbon connecting the trityl group to the imidazole ring.

The C2 carbon, being directly attached to both a nitrogen and a chlorine atom, is expected to resonate significantly downfield. The C4 and C5 carbons of the imidazole ring typically appear in the range of δ 115-140 ppm. researchgate.net The trityl group will show signals for the aromatic carbons, typically between δ 125 and 145 ppm, and a characteristic signal for the quaternary sp³-hybridized carbon attached to the nitrogen, which is expected around δ 70-80 ppm. calpaclab.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C2 | >140 |

| Imidazole C4 | ~120 - 130 |

| Imidazole C5 | ~115 - 125 |

| Quaternary C (Trityl) | ~75 - 85 |

| ipso-Phenyl C (Trityl) | ~140 - 145 |

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the ¹H signals of the imidazole H4 and H5 protons to their corresponding ¹³C signals (C4 and C5).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) couplings between protons and carbons. Key HMBC correlations would include those from the imidazole protons (H4 and H5) to the C2 carbon and the quaternary carbon of the trityl group. Likewise, correlations from the ortho-protons of the trityl phenyl rings to the quaternary carbon would confirm the connectivity of the trityl moiety. mdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlation between the H4 and H5 protons of the imidazole ring, confirming their scalar coupling.

These techniques, used in combination, provide an irrefutable confirmation of the molecular structure of this compound. ipb.pt

Tautomerism is a well-documented phenomenon in N-unsubstituted imidazole rings, where the proton on the nitrogen can migrate between the two nitrogen atoms. mdpi.comnih.gov This rapid exchange can lead to broadened signals or averaged chemical shifts in NMR spectra, complicating structural analysis. mdpi.com

However, in this compound, the nitrogen at the 1-position is substituted with a large, bulky trityl group. This substitution effectively "locks" the molecule into a single tautomeric form. Consequently, proton exchange between the nitrogens is not possible. This results in a well-defined set of sharp signals in both the ¹H and ¹³C NMR spectra, simplifying spectral interpretation and structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₂₂H₁₇ClN₂), the expected monoisotopic mass is approximately 344.11 g/mol . uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula by providing a highly accurate mass measurement.

Predicted data from computational tools suggests several possible adducts that could be observed in techniques like electrospray ionization (ESI). uni.lu

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 345.11531 |

| [M+Na]⁺ | 367.09725 |

Data sourced from PubChemLite. uni.lu

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is fragmented to provide structural information. The most characteristic and dominant fragmentation pathway for trityl-protected compounds involves the cleavage of the bond between the protecting group and the rest of the molecule. nih.gov

For this compound, the primary fragmentation event is the breaking of the N1-C(trityl) bond. This heterolytic cleavage is highly favored because it results in the formation of the triphenylmethyl cation (trityl cation), which is exceptionally stable due to the resonance delocalization of the positive charge across the three phenyl rings.

This fragmentation leads to two main fragments:

The Trityl Cation ([C(C₆H₅)₃]⁺): This fragment gives a very strong signal at a mass-to-charge ratio (m/z) of 243. The appearance of this intense peak is a hallmark diagnostic tool for identifying trityl-protected compounds.

The 2-Chloro-imidazole Radical: The remaining part of the molecule would be a neutral radical of 2-chloro-imidazole.

This predictable fragmentation provides clear and unambiguous evidence for the presence of the trityl protecting group attached to the imidazole core.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₂₂H₁₇ClN₂), the calculated monoisotopic mass is 344.10803 Da. uni.lu This value is a critical benchmark for confirming the identity of the compound in a sample, distinguishing it from isomers or compounds with similar nominal masses.

In addition to exact mass, computational tools can predict the collision cross-section (CCS) values for different ions (adducts) of the compound that may be observed in mass spectrometry. uni.lu The CCS is a measure of the ion's shape in the gas phase and provides an additional parameter for confident identification. Predicted CCS values for various adducts of this compound offer further insight into its behavior under mass spectrometric conditions. uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 345.11531 | 183.0 |

| [M+Na]⁺ | 367.09725 | 190.6 |

| [M+K]⁺ | 383.07119 | 182.1 |

| [M+NH₄]⁺ | 362.14185 | 194.8 |

| [M-H]⁻ | 343.10075 | 192.3 |

| [M+HCOO]⁻ | 389.10623 | 198.6 |

| [M+CH₃COO]⁻ | 403.12188 | 193.0 |

Infrared (IR) Spectroscopy

The key vibrational modes anticipated for this compound would include:

Aromatic C-H Stretching: The numerous C-H bonds on the three phenyl rings of the trityl group would produce sharp absorption bands above 3000 cm⁻¹.

Imidazole Ring Stretching: The C=N and C=C bonds within the imidazole ring are expected to show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

Aromatic C=C Bending and Stretching: The carbon-carbon bonds of the aromatic rings will exhibit in-plane and out-of-plane bending and stretching vibrations in the fingerprint region (approximately 1600-1400 cm⁻¹ and below 900 cm⁻¹, respectively).

C-N Stretching: The stretching of the C-N bonds in the imidazole ring and the bond connecting the ring to the trityl group would appear in the 1350-1000 cm⁻¹ range.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong absorption band in the 850-550 cm⁻¹ region, although its exact position can be influenced by the electronic environment of the imidazole ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic (Trityl) | C-H Stretch | 3100 - 3000 |

| Imidazole & Aromatic | C=C and C=N Stretch | 1600 - 1450 |

| Imidazole | C-N Stretch | 1350 - 1000 |

| Chloroalkene (on ring) | C-Cl Stretch | 850 - 550 |

| Aromatic (Trityl) | C-H Out-of-Plane Bend | 900 - 675 |

Computational Chemistry and Mechanistic Studies

Mechanistic Pathway Elucidation

Energy Profile Diagrams

Energy profile diagrams are fundamental to understanding the kinetics and thermodynamics of a chemical reaction. They map the potential energy of a system as it progresses along the reaction coordinate from reactants to products. While specific, detailed energy profile diagrams for reactions involving 2-Chloro-1-trityl-1H-imidazole are not extensively documented in publicly available literature, we can construct a representative diagram based on computational studies of analogous reactions involving substituted imidazoles and similar electrophilic or nucleophilic substitution processes.

For a hypothetical nucleophilic substitution at the C2 position of the imidazole (B134444) ring, a plausible energy profile diagram would feature one or more transition states and potentially a reaction intermediate. The large, sterically demanding trityl group at the N1 position would significantly influence the energy of these states. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the geometries and energies of these species.

Table 1: Hypothetical Energetic Parameters for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound and Nucleophile |

| Transition State 1 | +25.0 | Initial attack of the nucleophile |

| Intermediate | +5.0 | Formation of a transient complex |

| Transition State 2 | +20.0 | Departure of the leaving group (Chloride) |

| Products | -10.0 | N-trityl-imidazole product and displaced chloride |

Note: The values in this table are illustrative and intended to represent a typical energy profile for such a reaction. Actual values would require specific quantum chemical calculations.

Prediction of Reactivity and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules like this compound. These predictions are rooted in the electronic structure of the molecule.

The reactivity of the imidazole ring is significantly modulated by its substituents. The chlorine atom at the C2 position is an electron-withdrawing group, which generally deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution at that position. Conversely, the bulky trityl group at the N1 position is primarily a sterically hindering group, but it can also influence the electronic properties of the imidazole ring through inductive and resonance effects.

Key Computational Descriptors for Reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting reactivity. The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For this compound, the LUMO is expected to have significant density on the C2 carbon, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In this compound, a positive potential would be anticipated around the C2 carbon due to the electronegativity of the chlorine atom.

Fukui Functions: These are used to predict the local reactivity and regioselectivity of a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. It can identify the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Predicted Reactivity Sites in this compound Based on Computational Descriptors

| Reaction Type | Predicted Site | Computational Rationale |

| Nucleophilic Attack | C2 Carbon | High positive charge, significant LUMO coefficient |

| Electrophilic Attack | C4 and C5 Carbons | Higher HOMO density compared to C2 |

| Radical Attack | Dependent on radical nature | Can be predicted by the radical Fukui function |

The steric hindrance imposed by the trityl group is a critical factor that must be considered alongside these electronic descriptors. While electronic factors might favor a reaction at a particular site, the sheer size of the trityl group could prevent a reactant from approaching that site, leading to a reaction at a less electronically favored but more accessible position. Computational models can quantify these steric effects and provide a more complete picture of the molecule's reactivity.

Advanced Applications and Future Research Directions

Role as a Synthetic Intermediate for Complex Molecules

2-Chloro-1-trityl-1H-imidazole is a versatile intermediate in organic synthesis, primarily due to the presence of the trityl protecting group and the reactive chloro substituent on the imidazole (B134444) ring. The bulky trityl group provides steric protection, allowing for selective reactions at other positions of the imidazole ring. Subsequently, the chloro group can be readily displaced or participate in cross-coupling reactions, enabling the introduction of a wide range of functional groups.

Precursor for Pharmaceutical Compounds

The imidazole nucleus is a fundamental structural motif in a vast number of pharmaceutical agents due to its ability to engage in various biological interactions. nih.gov While specific blockbuster drugs directly synthesized from this compound are not extensively documented in publicly available literature, its role as a precursor can be inferred from the general synthetic strategies for imidazole-containing drugs. The chloro-substituted imidazole core is a key component in compounds with antifungal, antibacterial, and anticancer activities.

The general synthetic utility of chloroimidazoles in medicinal chemistry is well-established. nih.govresearchgate.net The chlorine atom can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions to build the complex molecular architectures characteristic of modern pharmaceuticals. The trityl group offers a robust protecting strategy during these synthetic transformations, which can be removed under acidic conditions to reveal the N-H functionality of the imidazole ring, a common feature in many bioactive molecules.

Table 1: Potential Pharmaceutical Scaffolds Derivable from this compound

| Therapeutic Area | Potential Scaffold | Synthetic Transformation |

|---|---|---|

| Antifungal | Substituted Imidazole | Nucleophilic substitution of the chloride |

| Anticancer | Functionalized Imidazole | Palladium-catalyzed cross-coupling reactions |

| Antihistaminic | Imidazole-containing side chains | Deprotection and N-alkylation |

Building Block for Advanced Materials

The imidazole moiety is not only significant in pharmaceuticals but also in the development of advanced materials. Its coordination properties and ability to participate in hydrogen bonding make it a valuable component in the design of functional materials. This compound serves as a programmable building block for introducing imidazole units into larger systems.

The reactivity of the chloro group allows for the incorporation of the imidazole unit into polymeric structures or onto surfaces. For instance, it can be used to synthesize poly-imidazole-based materials which have applications as proton conductors in fuel cells or as corrosion inhibitors. The trityl group, while primarily a protecting group, can also influence the solubility and processing of these materials during their synthesis.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The imidazole ring is an excellent participant in such interactions, making this compound an intriguing candidate for the construction of self-assembling systems.

Hydrogen Bonding Interactions

Hydrogen bonding is a key directional interaction in supramolecular chemistry. While the N-H of the imidazole in this compound is protected by the trityl group, the other nitrogen atom in the ring can act as a hydrogen bond acceptor. After the potential removal of the trityl group, the revealed N-H group can act as a hydrogen bond donor. This dual functionality is crucial for the formation of predictable hydrogen-bonded networks.

In related chloro-imidazole systems, intermolecular hydrogen bonds have been observed to play a significant role in their crystal packing, often forming dimers or extended chains. nih.gov For instance, in the crystal structure of 2-chloro-4-nitro-1H-imidazole, intermolecular N-H···N hydrogen bonds link molecules into two-dimensional networks. nih.gov While the trityl group in this compound would sterically hinder some of these interactions, the fundamental capacity for hydrogen bonding remains a key feature of the imidazole core.

Metal Coordination and Complex Formation

The nitrogen atoms of the imidazole ring are excellent ligands for a wide variety of metal ions. This coordination ability is extensively used in the construction of metal-organic frameworks (MOFs) and coordination polymers. This compound can be utilized as a precursor to imidazole-based ligands.

Following the substitution of the chloro group with other coordinating functionalities and/or the removal of the trityl group, the resulting imidazole derivative can be used to synthesize metal complexes with specific geometries and properties. These complexes can have applications in catalysis, gas storage, and as magnetic materials. The specific coordination chemistry will depend on the nature of the metal ion and the other ligands present in the coordination sphere.

Table 2: Potential Supramolecular Applications of this compound Derivatives

| Application Area | Supramolecular Motif | Key Interaction |

|---|---|---|

| Crystal Engineering | Hydrogen-bonded networks | N-H···N, C-H···Cl |

| MOF Synthesis | Metal-ligand coordination | Imidazole-metal bonds |

| Self-Assembled Monolayers | Surface functionalization | Covalent attachment via chloride displacement |

Design of Supramolecular Scaffolds

The combination of a rigid aromatic core (imidazole) and a bulky, sterically demanding group (trityl) in this compound provides a unique scaffold for the design of more complex supramolecular architectures. The trityl group can act as a "spacer" or a "blocking" group, directing the self-assembly process in a specific manner.

By chemically modifying the chloro position, one can introduce recognition sites or other functional groups that can participate in specific non-covalent interactions. This allows for the rational design of molecules that can self-assemble into well-defined supramolecular structures such as capsules, cages, or extended networks. These structures can then be used for molecular recognition, encapsulation of guest molecules, or as templates for the synthesis of other materials. The principles of self-assembly in other imidazole-based amphiphiles, which form various supramolecular structures, suggest the potential for derivatives of this compound in this field. researchgate.net

Medicinal Chemistry and Biological Activity (Excluding Dosage/Administration)

The trityl-imidazole scaffold, central to the structure of this compound, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. The inherent chemical characteristics of the imidazole ring, particularly its electron-rich nature, facilitate interactions with a wide array of biological receptors and enzymes. This has led to the development of numerous derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.

Enzyme Inhibition Mechanisms

Compounds based on the imidazole scaffold are known to interact with and inhibit various enzymes, a key mechanism underlying their therapeutic effects. The primary mode of action for many antifungal azoles, including trityl-imidazole derivatives, is the inhibition of cytochrome P450 enzymes.

Cytochrome P450 14α-demethylase (CYP51) Inhibition : A principal target for imidazole-based antifungals is the enzyme lanosterol (B1674476) 14α-demethylase, or CYP51. This enzyme is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By binding to the heme iron atom in the active site of CYP51, these compounds disrupt the demethylation of lanosterol, leading to the accumulation of toxic sterol precursors and impairing membrane integrity and function.

Other Enzyme Inhibition : Beyond CYP51, imidazole derivatives have demonstrated inhibitory activity against a range of other enzymes.

GH1 β-glucosidase : Imidazole has been shown to bind to the active site of GH1 β-glucosidase, resulting in partial competitive inhibition by reducing the enzyme's affinity for its substrate.

Acetylcholinesterase (AChE) and Xanthine Oxidase (XO) : Certain 2,4,5-triphenyl imidazole derivatives have been evaluated as inhibitors of AChE and XO. For instance, some compounds showed up to 25.8% inhibition of AChE at a concentration of 150 μg/mL.

Kinase Inhibition : In the context of anticancer activity, imidazole-containing compounds like Nilotinib act as tyrosine kinase inhibitors, which are effective against chronic myelogenous leukemia. The imidazole ring assists in binding to biological receptors like the ABL1 kinase protein.

Insulin-Degrading Enzyme (IDE) : Structure-activity relationship studies have identified that the imidazole ring is critical for the activity of certain compounds that inhibit IDE, a zinc metalloprotease linked to Alzheimer's disease.

Receptor Interactions

The imidazole ring is considered a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous therapeutic target molecules. Its aromatic nature and the presence of nitrogen atoms allow it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with the active sites of biological receptors.

Computational docking studies have been employed to understand these interactions at a molecular level. For example, docking of imidazole derivatives into the active site of MT-CYP51 has been used to predict their antifungal potential. Similarly, in silico studies of imidazole-based N-phenylbenzamide derivatives with the ABL1 kinase protein receptor revealed high affinity and the formation of stable complexes, corroborating their potential as anticancer agents. The specific interactions often involve key amino acid residues within the receptor's binding pocket, and modifications to the substituents on the imidazole or trityl groups can significantly alter this binding affinity and subsequent biological activity.

Antifungal Activities

N-trityl-imidazoles represent a significant class of antifungal agents with a broad spectrum of activity. The fungicidal action of these compounds is primarily attributed to the inhibition of lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis. The trityl group can be widely varied with different substituents without losing the fundamental antifungal properties.

The in-vitro antifungal efficacy of various imidazole derivatives has been demonstrated against a wide range of pathogenic fungi. Some compounds have shown excellent activity against fungi that are resistant to other azole antifungals like fluconazole (B54011) and itraconazole.

| Fungal Species | Activity Noted for Imidazole/Triazole Derivatives | Reference |

|---|---|---|

| Candida albicans | Potent activity observed | |

| Candida tropicalis | Activity observed | |

| Candida glabrata | Activity observed | |

| Candida parapsilosis | Activity observed | |

| Candida krusei | Activity observed | |

| Aspergillus fumigatus | Activity observed | |

| Aspergillus flavus | Activity observed | |

| Trichophyton species | Excellent control noted | |

| Microsporum canis | Activity observed |

Antibacterial Activities

Imidazole and its derivatives have been recognized for their potential to control the growth of a wide range of bacteria, including antibiotic-resistant strains. The antibacterial activity is often dependent on the lipophilicity of the molecule, which can be adjusted by modifying the substituents on the imidazole ring.

The mechanism of action can involve the destruction of the bacterial cell membrane, leading to the leakage of cytoplasmic contents. Additionally, some imidazole compounds can induce the production of reactive oxygen species (ROS) within the bacteria, causing oxidative stress and inhibiting metabolic processes, ultimately leading to cell death.

| Bacterial Species | Type | Activity Noted for Imidazole Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Significant activity, including against MRSA | |

| Bacillus subtilis | Gram-positive | Activity observed | |

| Streptococcus faecalis | Gram-positive | Potent activity observed | |

| Escherichia coli | Gram-negative | Significant activity observed | |

| Pseudomonas aeruginosa | Gram-negative | Potent activity observed | |

| Klebsiella pneumoniae | Gram-negative | Activity observed |

Anticancer/Antitumor Properties and Mechanisms

The imidazole scaffold is a key structural feature in various clinically used anticancer drugs and is a subject of ongoing research for the development of new antineoplastic agents. Derivatives of imidazole have demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

The mechanisms underlying their anticancer effects are diverse and include:

Induction of Apoptosis : Many imidazole-based compounds trigger programmed cell death in cancer cells.

Cell Cycle Arrest : These compounds can halt the cell cycle, often at the G2/M phase, thereby preventing cancer cell proliferation.

Induction of Cellular Senescence : Exposure to certain imidazole derivatives can lead to a state of irreversible growth arrest known as cellular senescence.

Inhibition of Cell Migration : They can inhibit the ability of cancer cells to move and invade other tissues.

Tubulin Inhibition : Some imidazole compounds exert their effect by inhibiting tubulin polymerization, a process critical for cell division, similar to other established anticancer agents.

| Cancer Cell Line | Cancer Type | Activity Noted for Imidazole Derivatives | Reference |

|---|---|---|---|

| A549 | Lung | Antiproliferative activity observed | |

| HeLa | Cervical | Cytotoxic activity observed | |

| MCF-7 | Breast | Cytotoxic activity observed | |

| HCT-116 | Colon | Anticancer activity observed | |

| Caco-2 | Colon | Anticancer activity observed | |

| HepG2 | Liver | Antiproliferative activity observed | |

| PC3 | Prostate | Antiproliferative activity observed |

Antiviral Properties

Both imidazole and triazole scaffolds have been incorporated into molecules exhibiting remarkable antiviral activity against a wide range of DNA and RNA viruses. These compounds can target various stages of the viral life cycle.

The mechanisms of antiviral action often involve the inhibition of essential viral enzymes. For example, some triazole derivatives have been shown to inhibit the helicase enzyme of coronaviruses like SARS-CoV and MERS-CoV, which is vital for viral replication. Other potential targets include viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses, which is essential for processing viral polyproteins. Some imidazole derivatives have demonstrated broad-spectrum efficacy, showing inhibitory activity against viruses such as Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), influenza virus, and various herpes viruses.

Anti-inflammatory Properties

The imidazole nucleus is a core component of many compounds exhibiting significant anti-inflammatory activity. researchgate.netijpsjournal.comresearchgate.netnih.gov While direct studies on the anti-inflammatory properties of this compound are not extensively documented in peer-reviewed literature, the broader class of imidazole derivatives has shown considerable promise in modulating inflammatory pathways. researchgate.netnih.govtechnion.ac.il The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins. biomedpharmajournal.orgmdpi.com

Researchers have synthesized various series of di- and tri-substituted imidazoles and evaluated their in vivo anti-inflammatory effects. Several of these compounds have demonstrated potent activity, in some cases comparable to or exceeding that of standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium, but with reduced gastrointestinal side effects. nih.govmdpi.com For instance, a study on novel N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amide derivatives identified compounds with substantial inhibitory activity against p38 MAP kinase, a key protein in the cellular signaling pathway of inflammation. nih.gov

The anti-inflammatory potential of imidazole derivatives is often linked to their ability to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). biomedpharmajournal.orgrsc.org The structural framework of this compound, featuring a reactive chloro group and a bulky trityl protecting group, offers a versatile scaffold for designing novel anti-inflammatory agents. The trityl group can be removed to allow for further functionalization at the nitrogen position, while the chloro substituent can be replaced through various coupling reactions, enabling the synthesis of a diverse library of imidazole derivatives for screening.

| Compound Series | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| 2,4-disubstituted and 1,2,4-trisubstituted-1H-imidazoles | In vivo anti-inflammatory and analgesic activity | Six compounds showed good activity (49.58% to 58.02% inhibition) with minimal gastrointestinal irritation. | nih.gov |

| N-substituted [4-(trifluoro methyl)-1H-imidazole-1-yl] amides | p38 MAP kinase inhibition | Compound AA6 showed significant inhibitory activity with an IC50 value of 403.57 nM. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | Compound 13b was identified as the most potent inhibitor of pro-inflammatory cytokines. | rsc.org |

| 1,2,4-triazole derivatives | COX-2 Inhibition | Compounds demonstrated stronger anti-inflammatory effects than the reference drug diclofenac sodium. | mdpi.com |

Emerging Applications in Optoelectronics and Dyes

The unique electronic properties of the imidazole ring make its derivatives highly suitable for applications in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). tandfonline.comuokerbala.edu.iq Imidazole-based compounds are valued for their strong electron-withdrawing capabilities, good thermal stability, and excellent photoluminescence properties, making them effective as emitters, hosts, and electron-transporting materials in OLED devices. tandfonline.com

Researchers have successfully synthesized and investigated derivatives of carbazole (B46965) and diphenyl imidazole for use in OLEDs. nih.gov These materials have demonstrated high triplet energies and efficient charge transport, leading to the fabrication of deep-blue emitting devices. nih.gov Similarly, new blue fluorescent compounds have been created by incorporating a phenanthroimidazole group into a pyrene (B120774) chromophore, achieving high efficiency in non-doped OLEDs. elsevierpure.com

In the realm of solar energy, imidazole derivatives have been designed as metal-free organic dyes for DSSCs. uokerbala.edu.iq These dyes, structured as donor-π bridge-acceptor systems, have shown promising power conversion efficiencies. The versatility of the imidazole core allows for fine-tuning of the optical and electronic properties through chemical modification to optimize light absorption and electron transfer processes within the solar cell. uokerbala.edu.iq The this compound scaffold could serve as a precursor for novel materials in these fields, where the chloro and trityl groups can be strategically replaced to build complex, conjugated systems with tailored optoelectronic characteristics.

Future Perspectives and Challenges in Imidazole Chemistry

The field of imidazole chemistry is poised for significant advancement, driven by the continuous demand for novel compounds with enhanced therapeutic efficacy and advanced material properties. nih.govresearchgate.net The journey from simple imidazole precursors like this compound to market-ready drugs and high-performance materials is fraught with challenges, yet it also presents numerous opportunities for innovation. nbinno.com

A major challenge in chemical synthesis is the development of environmentally friendly processes. Future research will increasingly focus on "green chemistry" approaches for the synthesis of imidazole derivatives. researchgate.netbohrium.com This involves the use of microwave irradiation, ultrasound, and solvent-free reaction conditions to increase efficiency, reduce reaction times, and minimize waste. researchgate.netnih.govasianpubs.org One-pot, multi-component reactions are particularly attractive as they allow for the construction of complex imidazole derivatives in a single step from simple starting materials, aligning with the principles of sustainable chemistry. nih.govasianpubs.orgresearchgate.net

The integration of imidazole derivatives into nanotechnology and biocompatible materials is a rapidly emerging area. Imidazoles can be used to functionalize nanomaterials, creating advanced platforms for biosensors, drug delivery, and medical imaging. researchgate.net For example, imidazole derivatives have been used in the synthesis of two-photon absorption probes for bioimaging, acting as trackers for lysosomes and cell cytoplasm. nih.gov The development of imidazole-based bionanomaterials holds promise for creating sophisticated diagnostic and therapeutic tools. researchgate.net

There is a growing interest in developing single chemical entities that can modulate multiple biological targets or combine different functionalities. Imidazole derivatives are ideal candidates for the design of such multifunctional compounds. Research has already produced imidazole derivatives that exhibit both anti-inflammatory and antifungal activities, which could offer a more effective treatment for inflammatory conditions associated with microbial infections. nih.gov Future efforts will likely focus on creating hybrid molecules that combine the imidazole scaffold with other pharmacophores to tackle complex diseases like cancer, where multi-target drugs are often more effective. nih.govresearchgate.net

Modern drug discovery heavily relies on rational drug design, which uses computational methods to predict how a molecule will interact with a biological target. researchgate.netmdpi.com This approach is being increasingly applied to the design of imidazole-based drugs. nih.gov By using molecular docking and in silico ADME (absorption, distribution, metabolism, and excretion) predictions, chemists can design and prioritize the synthesis of imidazole derivatives with a higher probability of success. nih.govmdpi.com This strategy accelerates the drug discovery process, reduces costs, and helps in the development of more potent and selective therapeutic agents targeting specific enzymes or receptors. mdpi.com

常见问题

Q. Crystallographic Validation :

What safety protocols are critical for handling chlorinated imidazoles?

Basic Research Question

- Storage : Keep in a dry environment (P402) to prevent hydrolysis .

- Handling : Avoid heat/open flames (P210) and use fume hoods for reactions .

- Emergency Response : For ingestion, immediate medical attention is required (P301 + P310) .

How does the trityl group influence reactivity compared to other protecting groups?

Advanced Research Question

The trityl (triphenylmethyl) group:

- Steric Hindrance : Shields the N1 position, directing electrophilic substitution to the C2 position (e.g., chlorination in ) .

- Comparative Reactivity : Unlike methyl or allyl groups, the trityl group enhances crystallinity, aiding in X-ray structure determination .

What challenges arise in crystallographic analysis of trityl-protected imidazoles?

Advanced Research Question

- Disorder in Crystal Packing : The bulky trityl group can cause rotational disorder, complicating refinement. SHELXL’s twin refinement and PART instructions mitigate this .

- Validation : Use CheckCIF to resolve outliers in bond angles (e.g., C34–C35–C36 = 126.56° in related compounds) .

What mechanistic insights explain the chlorination step in synthesis?

Advanced Research Question

- Lithiation : n-BuLi deprotonates C2 of 1-tritylimidazole, forming a resonance-stabilized lithio intermediate .

- Electrophilic Attack : Trichloroisocyanuric acid acts as a Cl⁺ source, reacting with the lithiated species. Competing pathways (e.g., over-chlorination) are minimized by stoichiometric control (0.4 equiv chlorinating agent) .

How is regioselectivity achieved in further functionalization of this compound?

Advanced Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。